2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1021013
InChI:
InChI=1S/C18H16BrClN2O2S/c19-13-7-8-16(14(20)10-13)24-11-17(23)21-18(25)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,23,25)
SMILES:
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl
Molecular Formula:
C18H16BrClN2O2S
Molecular Weight:
439.8 g/mol
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydroquinolin-1(2H)-ylcarbonothioyl)acetamide
CAS No.:
Cat. No.: VC1021013
Molecular Formula: C18H16BrClN2O2S
Molecular Weight: 439.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16BrClN2O2S |
|---|---|
| Molecular Weight | 439.8 g/mol |
| IUPAC Name | 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)acetamide |
| Standard InChI | InChI=1S/C18H16BrClN2O2S/c19-13-7-8-16(14(20)10-13)24-11-17(23)21-18(25)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10H,3,5,9,11H2,(H,21,23,25) |
| Standard InChI Key | OYUBGDCTGXFJFL-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator